MIRA-1

概要

説明

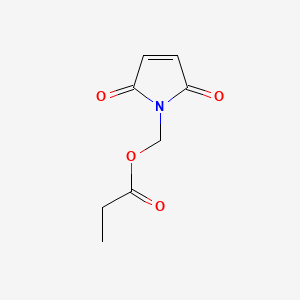

MIRA-1(1-[(1-オキソプロポキシ)メチル]-1H-ピロール-2,5-ジオン)はマレイミド類似体です。それは野生型p53のコンフォメーションと細胞機能を回復させる能力があるため、注目を集めています。 具体的には、this compoundはp53依存性転写活性化を再活性化することによって、変異型p53細胞のアポトーシスを誘導します 。その抗癌活性は、さらなる調査のための有望な化合物として位置付けられています。

2. 製法

合成経路:: this compoundはさまざまな経路で合成できますが、一般的な方法の1つは、無水マレイン酸と適切なアルコール(例えば、プロパルギルアルコール)を反応させてマレイミド環を形成することです。詳細な合成経路には、エステル化、環化、精製などのステップが含まれます。

工業生産:: this compoundは主に研究環境で研究されていますが、その工業規模の生産方法は広く文書化されていません。合成経路の最適化とスケーラビリティは、大規模生産にとって不可欠です。

準備方法

Synthetic Routes:: MIRA-1 can be synthesized using various routes, but one common method involves the reaction of maleic anhydride with an appropriate alcohol (e.g., propargyl alcohol) to form the maleimide ring. The detailed synthetic pathway would include steps such as esterification, cyclization, and purification.

Industrial Production:: While this compound is primarily studied in research settings, its industrial-scale production methods are not widely documented. optimization of the synthetic route and scalability would be essential for large-scale production.

化学反応の分析

反応性:: MIRA-1は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されます。

置換: マレイミド部分で求核置換反応が発生する可能性があります。

その他の変換: さらなる修飾には、官能基の相互変換が含まれる場合があります。

酸化: 過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などの酸化剤。

置換: 塩基の存在下での求核剤(例:アミン、チオール)。

その他の反応: 酸触媒加水分解、エステル化、またはアミド化。

主な生成物:: 主な生成物は、特定の反応条件によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、一方、置換は修飾されたマレイミド誘導体をもたらす可能性があります。

4. 科学研究の応用

This compoundの応用は、いくつかの分野にわたります。

化学: p53の再活性化と転写制御を研究するためのツールとして。

生物学: p53関連経路とアポトーシスを調査する。

医学: 潜在的な抗癌療法。

産業: 研究志向の焦点を考えると、用途は限定的です。

科学的研究の応用

Anti-Cancer Activity

MIRA-1 has been extensively studied for its anti-cancer properties:

-

Multiple Myeloma : In vitro studies have shown that this compound effectively inhibits the viability and colony formation of multiple myeloma cells, regardless of their p53 status. The compound demonstrated IC50 values ranging from 7.5 to 12.5 μmol/L depending on the cell line tested .

Cell Line p53 Status IC50 (μmol/L) MM.1S Wild-type 7.5 H929 Wild-type 10 LP1 Mutant 10 U266 Mutant 12.5 - Synergistic Effects with Other Treatments : this compound has shown enhanced cytotoxicity when combined with conventional therapies like dexamethasone and doxorubicin, suggesting potential for combination therapy strategies .

In Vivo Efficacy

In xenograft models using SCID mice implanted with multiple myeloma cells, this compound significantly reduced tumor growth and improved survival rates without evident toxicity. The maximum tumor growth inhibition was observed at day 15 post-treatment .

Clinical Trials

Recent phases of clinical trials have assessed the efficacy of this compound in various contexts:

- Phase 2b Trials : Results from pivotal trials indicate that this compound may offer a safe and effective option for patients, particularly focusing on metrics like best corrected visual acuity in ophthalmic applications .

Case Study: Multiple Myeloma Treatment

A study published in Blood Cancer Journal evaluated the effects of this compound on multiple myeloma cell lines. The findings indicated that treatment with this compound led to:

- Inhibition of Cell Proliferation : Significant reduction in colony-forming units.

- Enhanced Apoptosis : Increased levels of pro-apoptotic markers.

This study supports the notion that this compound could be a valuable addition to existing treatment regimens for multiple myeloma.

作用機序

MIRA-1の作用機序には、以下が含まれます。

p53再活性化: 野生型p53の機能を回復させ、変異型p53細胞におけるアポトーシスを促進します。

転写活性化: p53依存性転写を強化することにより、下流のアポトーシス経路をトリガーします。

類似化合物との比較

MIRA-1は、p53を再活性化するという独自の能力により、際立っています。 類似化合物には、構造的に異なるがスクリーニング起源が類似しているPRIMA-1が含まれます .

生物活性

MIRA-1 is a small molecule that has gained attention for its ability to reactivate mutant p53, a protein commonly mutated in various cancers, thereby restoring its function and promoting apoptosis in tumor cells. This compound is particularly notable for its higher potency compared to other similar agents, such as PRIMA-1. Understanding the biological activity of this compound is crucial for its potential therapeutic applications in cancer treatment.

- Chemical Name: 1-[(1-Oxopropoxy)methyl]-1H-pyrrole-2,5-dione

- Molecular Formula: C8H9NO4

- Mechanism of Action: this compound restores the wild-type conformation and DNA binding activity of mutant p53, leading to the transcriptional activation of pro-apoptotic genes such as p21, MDM2, and PUMA .

In Vitro Studies

This compound has demonstrated significant anti-cancer properties in various studies:

- Cell Viability and Apoptosis:

| Cell Line | p53 Status | % Cell Death at 10 μM | % Cell Death at 20 μM |

|---|---|---|---|

| MM.1S | Wild-type | >50% | >80% |

| H929 | Wild-type | >50% | >80% |

| LP1 | Mutant | 32–45% | >80% |

- Colony Formation and Migration:

Mechanistic Insights

The mechanism by which this compound induces apoptosis involves several key pathways:

- p53 Independence:

- Regulation of Bcl-2 Family Proteins:

In Vivo Studies

In vivo experiments further validate the efficacy of this compound:

- Tumor Growth Inhibition:

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study published in the Journal of Biological Chemistry reported that this compound induces cell death within 6–12 hours, contrasting with PRIMA-1's longer time frame for inducing apoptosis (24–48 hours) which may indicate a different mechanism or pathway activation .

Summary of Findings

This compound exhibits promising biological activity as a reactivator of mutant p53, making it a candidate for further research in cancer therapeutics. Its ability to induce apoptosis independently of p53 status and its effects on key apoptotic regulators underscore its potential utility.

特性

IUPAC Name |

(2,5-dioxopyrrol-1-yl)methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-8(12)13-5-9-6(10)3-4-7(9)11/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEWPGYLMHXLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280990 | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72835-26-8 | |

| Record name | NSC19630 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC19630 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。